molecular formula C13H8Cl2N4O B1305145 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole CAS No. 671186-08-6

5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole

Cat. No.: B1305145
CAS No.: 671186-08-6
M. Wt: 307.13 g/mol
InChI Key: NUYWOTGHOXXCLV-UHFFFAOYSA-N
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Description

5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazole is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its core structure is a 2H-tetrazole ring, a five-membered aromatic ring system comprising four nitrogen atoms, which often serves as a versatile bioisostere for carboxylic acids, altering properties like acidity and metabolic stability . This specific compound is functionalized with a 2-(2,4-dichlorophenoxy)phenyl substituent, a feature known to enhance binding affinity to biological targets through halogen interactions. The primary research value of this compound is its potent and well-characterized inhibition of Fatty Acid-Binding Protein 4 (FABP4) . A high-resolution crystal structure (PDB ID: 7FWB) confirms its binding within the human FABP4 pocket, and it exhibits an inhibitory concentration (IC50) of 1.2 µM . FABP4 is a key intracellular lipid chaperone implicated in metabolic and inflammatory pathways, making it a promising therapeutic target for conditions such as diabetes, atherosclerosis, and metabolic syndrome . Researchers can utilize this compound as a critical chemical tool for probing FABP4 biology, investigating lipid-mediated signaling, and validating targets in pre-clinical models. The compound is supplied for non-human research applications only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4O/c14-8-5-6-12(10(15)7-8)20-11-4-2-1-3-9(11)13-16-18-19-17-13/h1-7H,(H,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYWOTGHOXXCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=N2)OC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole typically involves the following steps:

    Formation of the dichlorophenoxyphenyl intermediate: This step involves the reaction of 2,4-dichlorophenol with 2-bromophenol in the presence of a base such as potassium carbonate, resulting in the formation of 2-(2,4-dichlorophenoxy)phenol.

    Tetrazole ring formation: The intermediate is then reacted with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole undergoes various chemical reactions, including:

    Substitution reactions: The tetrazole ring can participate in nucleophilic substitution reactions.

    Oxidation and reduction reactions: The phenyl groups can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution reactions: Products include various substituted tetrazoles.

    Oxidation and reduction reactions: Products include oxidized or reduced phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The tetrazole ring is known for its versatility as a pharmacophore. Compounds containing tetrazole structures have been investigated for their potential as antibacterial, antifungal, antiviral, analgesic, anti-inflammatory, anticonvulsant, and antineoplastic agents. Specifically, tetrazole derivatives have shown promising results in treating conditions such as hypertension and cancer. For instance, biphenyl-substituted tetrazoles are integral in the synthesis of antihypertensive drugs like losartan and valsartan .

Antibacterial Activity
Recent studies have highlighted the antibacterial activity of tetrazole derivatives against various Gram-positive and Gram-negative bacteria. Research indicates that certain 5-substituted 1H-tetrazoles exhibit significant inhibitory effects against pathogens such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies suggest that modifications to the tetrazole ring can enhance antibacterial efficacy .

Material Science

Explosives and Coordination Chemistry
Tetrazoles are also recognized for their applications in material science, particularly as high-energy materials and explosives due to their high nitrogen content. The stability of tetrazoles makes them suitable for use in propellants and explosives formulations. Furthermore, they serve as ligands in coordination chemistry, facilitating the formation of metal complexes which can be utilized in catalysis and sensor technologies .

Synthesis of Antihypertensive Drugs

A notable case study involves the synthesis of losartan using 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole as a key intermediate. The synthesis process employs various catalytic methods that enhance yield and efficiency. For example, the use of scandium triflate under microwave irradiation has been shown to produce high yields of substituted tetrazoles in a short time frame .

Antimicrobial Testing

In another study focusing on antimicrobial properties, several 5-substituted tetrazoles were synthesized and tested against a panel of bacterial strains. The results demonstrated that specific modifications to the phenyl groups significantly increased antimicrobial activity compared to standard antibiotics like ciprofloxacin .

Comparative Data Table

Application AreaCompound TypeKey Findings
Medicinal ChemistryAntihypertensive DrugsEffective synthesis route using microwave catalysis
Antibacterial Agents5-Substituted TetrazolesEnhanced activity against E. coli and S. aureus
Material ScienceHigh-Energy MaterialsStable under various conditions; used in explosives

Mechanism of Action

The mechanism of action of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The table below highlights key structural analogs and their substituent-driven differences:

Compound Name Substituents/Functional Groups Key Properties/Data Reference
5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazole 2,4-Dichlorophenoxy (electron-withdrawing) High lipophilicity (logP ~3.8*), aromatic protons δ 7.96–8.43 ppm (NMR)
5-(4-Methoxyphenyl)-2H-tetrazole 4-Methoxy (electron-donating) Lower logP (~1.5*), IR: 1128 cm⁻¹ (C-O-C), δ 6.22–8.66 ppm (NMR)
5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole 2-Naphthyloxy (bulky aromatic) Increased steric hindrance, π-π stacking potential, δ 7.96–8.66 ppm (NMR)
5-(4-Chlorophenyl)-2-(pyrrolidinylmethyl)-2H-tetrazole 4-Chlorophenyl + pyrrolidinylmethyl Enhanced solubility (HCl salt), δ 5.30 ppm (-CH2), IR: 3413 cm⁻¹ (-OH)
2-((1H-Tetrazol-5-yl)thio)-1-(3,4-dichlorophenyl)ethanol Thioether linker + 3,4-dichlorophenyl IR: 1625 cm⁻¹ (>C=N), δ 6.22 (t, -CH), lower thermal stability

*Estimated values based on substituent contributions.

Key Observations:
  • Electron-Withdrawing vs.
  • Steric Effects: Naphthyloxy substituents () introduce steric bulk, which may hinder binding in biological systems compared to the smaller dichlorophenoxy group .
  • Solubility : Pyrrolidinylmethyl substitution () improves aqueous solubility via salt formation, a property absent in the target compound .
Comparison with Analogs:
  • 2-Alkyl-5-{4-[(3-Nitrophenyl)methoxy]phenyl}-2H-tetrazoles (): Synthesized via coupling of bromomethylisoxazoles with tetrazole-phenols, yielding >80% under similar conditions. Nitro groups may require reduction steps for bioactivity .
  • Thioether-Linked Tetrazoles (): Formed via condensation of aldehydes and diamines, requiring sodium metabisulfite as a catalyst. Longer reaction times (18 h) compared to coupling reactions .

Biological Activity

5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazole is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

This compound features a tetrazole ring that enhances its biological activity. The presence of the dichlorophenoxy group contributes to its interaction with various biological targets.

  • Molecular Formula : C13_{13}H8_{8}Cl2_{2}N4_{4}O
  • Molecular Weight : 307.13 g/mol
  • Melting Point : 55-60 °C
  • Solubility : 0.01 g/L in water

The compound exhibits several biochemical properties that are crucial for its biological activity:

  • Enzyme Interaction : It inhibits c-Met kinase, a receptor tyrosine kinase involved in cellular processes such as proliferation and migration.
  • Cellular Effects : Demonstrates antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

The mechanism of action for this compound involves:

  • Binding Interactions : The tetrazole ring mimics carboxylate groups, allowing it to bind to enzymes and receptors, modulating their activity.
  • Inhibition of Signaling Pathways : By binding to the hinge region of c-Met kinase, it prevents the activation of downstream signaling pathways critical for cell growth and survival.

4. Biological Activity Overview

The biological activities of this compound encompass various pharmacological effects:

Activity TypeDescriptionReferences
AnticancerInhibits growth in MCF-7 and A549 cell lines; potential for tumor growth inhibition
AntimicrobialExhibits antimicrobial properties against fungi like Candida albicans
Anti-inflammatoryPotential anti-inflammatory effects through modulation of cytokine release
AntiviralShows promise in inhibiting viral replication mechanisms

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on MCF-7 cells. The compound demonstrated significant inhibition with an IC50_{50} value indicative of its potency against breast cancer cells.

Case Study 2: Antifungal Activity

Research on tetrazole derivatives showed that compounds similar to this compound exhibited antifungal activity against Candida albicans, suggesting that modifications in the structure can enhance efficacy while minimizing cytotoxicity towards human cells .

6. Dosage Effects in Animal Models

In vivo studies indicate that dosage significantly influences the therapeutic effects:

  • Lower Doses : Show potential for inhibiting tumor growth without severe side effects.
  • Higher Doses : May lead to increased efficacy but also higher toxicity profiles.

7. Future Directions

Research continues to explore the full potential of this compound in various therapeutic areas:

  • Development of new derivatives with improved selectivity and potency.
  • Investigation into combination therapies with existing anticancer and antifungal agents.

Q & A

Q. What are the optimized synthetic routes for 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via heterocyclic coupling reactions. A validated method involves:

Substrate Preparation : React 2-(2,4-dichlorophenoxy)benzaldehyde with sodium azide under acidic conditions to form the tetrazole ring.

Catalysis : Use PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5) as a heterogeneous catalyst at 70–80°C for 1 hour .

Work-up : Monitor reaction progress via TLC, isolate the product via ice-water quenching, and purify by recrystallization in aqueous acetic acid.

Q. Critical Variables :

  • Catalyst choice : Bleaching Earth Clay reduces side reactions compared to homogeneous catalysts.
  • Solvent : PEG-400 enhances reaction kinetics due to its high polarity and thermal stability.
  • Temperature : Temperatures >80°C may degrade the tetrazole ring.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Look for absorption bands at 1600–1650 cm⁻¹ (C=N stretch of tetrazole) and 1250–1300 cm⁻¹ (C-O-C aryl ether linkage) .
  • ¹H NMR : Key signals include δ 8.2–8.5 ppm (aromatic protons adjacent to the tetrazole) and δ 6.8–7.2 ppm (dichlorophenoxy protons) .
  • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to confirm purity >95% .

Q. Common Pitfalls :

  • Overlapping aromatic signals in NMR can be resolved via 2D-COSY or NOESY experiments.
  • Moisture-sensitive samples require dry DMSO-d₆ for NMR analysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar tetrazole derivatives?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural modifications. To address this:

Standardize Assays : Use the same cell lines (e.g., HEK-293 for cytotoxicity) and control compounds (e.g., doxorubicin) across studies.

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects:

  • Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring enhance antimicrobial activity .
  • Hydrophobic substituents (e.g., hexyl chains) improve membrane permeability but may reduce solubility .

Meta-Analysis : Cross-reference data from independent studies (e.g., PubChem, SciFinder) to identify trends .

Case Study :
A derivative with a 4-fluorophenyl group showed 80% inhibition of E. coli in one study but only 45% in another. Discrepancies were traced to differences in bacterial strain (ATCC vs. clinical isolate) and incubation time .

Q. What strategies optimize regioselectivity in tetrazole functionalization without ring degradation?

Methodological Answer: Regioselective modifications require controlled electrophilic/nucleophilic conditions:

N1 vs. N2 Selectivity :

  • Electrophilic Attack : Use mild Lewis acids (e.g., ZnCl₂) to direct substitution to the N1 position.
  • Nucleophilic Attack : Employ bulky bases (e.g., DBU) to favor N2 functionalization .

Protection-Deprotection : Temporarily protect the tetrazole with a trityl group during multi-step syntheses .

Microwave-Assisted Synthesis : Enhances regioselectivity via rapid, uniform heating (e.g., 100°C, 10 minutes for Suzuki coupling) .

Q. How do solvent polarity and reaction media influence the compound’s stability during long-term storage?

Methodological Answer:

  • Polar Aprotic Solvents : DMSO and DMF stabilize the tetrazole ring via hydrogen bonding but may induce hydrolysis at >40°C.
  • Nonpolar Solvents : Toluene or hexane minimize degradation but can cause precipitation.
  • Solid-State Stability : Store lyophilized powder at -20°C under argon; avoid UV exposure .

Q. Degradation Pathways :

  • Hydrolysis : Accelerated in aqueous media (pH < 3 or > 10).
  • Oxidation : Add antioxidants (e.g., BHT) to ethanolic solutions.

Q. What computational methods predict the compound’s reactivity in novel reactions (e.g., cycloadditions)?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model frontier molecular orbitals (FMOs).
    • HOMO-LUMO Gap : A narrow gap (<4 eV) suggests high reactivity in Diels-Alder reactions .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., acetonitrile vs. THF) .
  • QSAR Models : Train models with datasets from PubChem to predict biological activity .

Example :
DFT simulations predicted regioselective nitration at the para position of the dichlorophenoxy group, validated experimentally with 85% accuracy .

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